molecular formula C12H13ClN2O2 B15096613 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- CAS No. 1378260-47-9

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)-

Cat. No.: B15096613
CAS No.: 1378260-47-9
M. Wt: 252.69 g/mol
InChI Key: QLVSRJXSHGSVLX-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

The synthesis of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of carboxylic acids with hydroxyamidines, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to optimize the synthesis and purification processes .

Chemical Reactions Analysis

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of oxadiazole N-oxides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- lies in its specific substituents and their influence on its chemical reactivity and biological activity.

Properties

CAS No.

1378260-47-9

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-(chloromethyl)-3-[ethoxy(phenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H13ClN2O2/c1-2-16-11(9-6-4-3-5-7-9)12-14-10(8-13)17-15-12/h3-7,11H,2,8H2,1H3

InChI Key

QLVSRJXSHGSVLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=NOC(=N2)CCl

Origin of Product

United States

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